Pentamorphone
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Overview
Description
Preparation Methods
Pentamorphone is synthesized through a series of chemical reactions starting from MorphinoneThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Pentamorphone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amino group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pentamorphone has been studied extensively for its analgesic properties. It has been compared to other opioids like Fentanyl and Morphine in terms of potency, onset, and duration of action . Research has shown that this compound is effective in managing acute postoperative pain and has a lower requirement for inhalation agents in balanced anesthesia techniques . Additionally, this compound has been used in studies involving mu-opioid receptor agonists and their effects on pain management .
Mechanism of Action
Pentamorphone exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesic effects . The molecular targets of this compound include the mu-opioid receptors, and the pathways involved are primarily related to the modulation of pain signals in the nervous system .
Comparison with Similar Compounds
Pentamorphone is structurally related to other morphinan derivatives such as Morphinone and Oxymorphone . Compared to these compounds, this compound has a unique pentylamino group at the 14β position, which contributes to its distinct pharmacological properties. Similar compounds include:
Morphinone: A precursor in the synthesis of this compound.
Oxymorphone: Another potent opioid analgesic with a similar structure but different pharmacokinetic properties.
Fentanyl: A synthetic opioid with a similar potency but different chemical structure.
This compound’s uniqueness lies in its combination of high potency, fast onset, and relatively low respiratory depression, making it a valuable compound for specific medical applications .
Properties
CAS No. |
68616-83-1 |
---|---|
Molecular Formula |
C22H28N2O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bR)-9-hydroxy-3-methyl-4a-(pentylamino)-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C22H28N2O3/c1-3-4-5-11-23-22-9-8-16(26)20-21(22)10-12-24(2)17(22)13-14-6-7-15(25)19(27-20)18(14)21/h6-9,17,20,23,25H,3-5,10-13H2,1-2H3/t17-,20+,21+,22-/m1/s1 |
InChI Key |
NRPCWSUJMWEFOK-KDXIVRHGSA-N |
SMILES |
CCCCCNC12C=CC(=O)C3C14CCN(C2CC5=C4C(=C(C=C5)O)O3)C |
Isomeric SMILES |
CCCCCN[C@@]12C=CC(=O)[C@H]3[C@@]14CCN([C@@H]2CC5=C4C(=C(C=C5)O)O3)C |
Canonical SMILES |
CCCCCNC12C=CC(=O)C3C14CCN(C2CC5=C4C(=C(C=C5)O)O3)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pentamorphone; A-4492; A 4492; A4492; Pentamorphonum; RX 77989; RX-77989; RX77989; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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